((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone
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Overview
Description
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone is a complex organic compound with a unique structure that combines elements of furo, pyridine, and oxazinan rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the oxazinan moiety. Common reagents used in these reactions include various aldehydes, ketones, and amines, along with catalysts such as palladium or copper complexes to facilitate the formation of the desired rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production. The choice of solvents, temperature control, and purification techniques such as chromatography or crystallization are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its unique structure may offer advantages in terms of selectivity and potency compared to existing drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, share some structural similarities and biological activities.
Indole Derivatives: Indole-based compounds, known for their diverse biological activities, can be compared in terms of their therapeutic potential and chemical reactivity.
Pyridine Derivatives: Pyridine-containing compounds, like pyridin-2-yl carbamates, offer a basis for comparison in terms of their chemical properties and applications.
Uniqueness
The uniqueness of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone lies in its combination of multiple ring systems, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(3aR,6S,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridin-6-yl]-(oxazinan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-12(14-4-1-2-5-17-14)9-7-11-10(13-8-9)3-6-16-11/h9-11,13H,1-8H2/t9-,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOIFQMKNWZJOM-HBNTYKKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CC3C(CCO3)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)C(=O)[C@H]2C[C@@H]3[C@@H](CCO3)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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